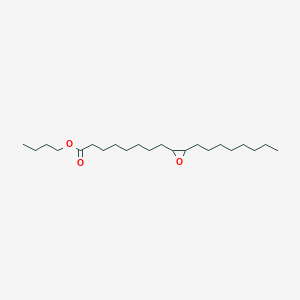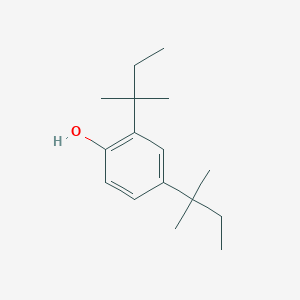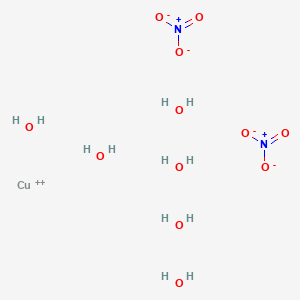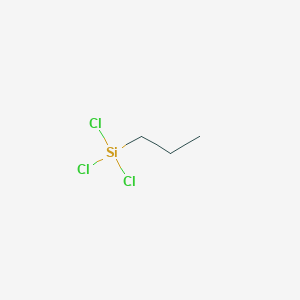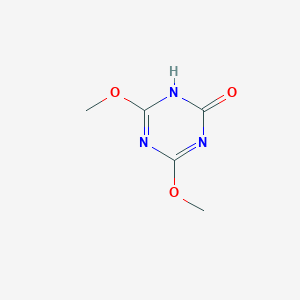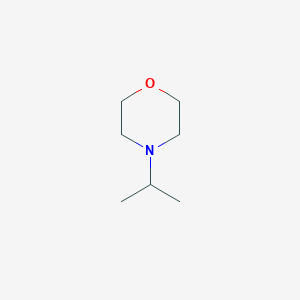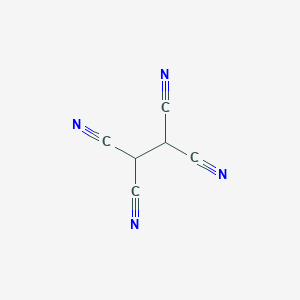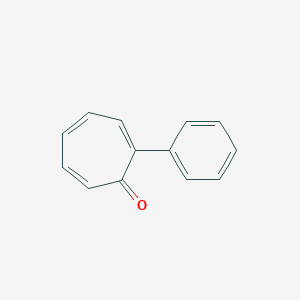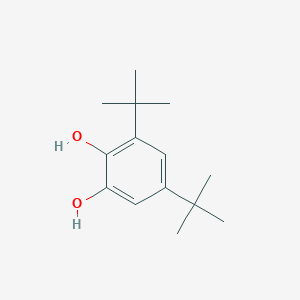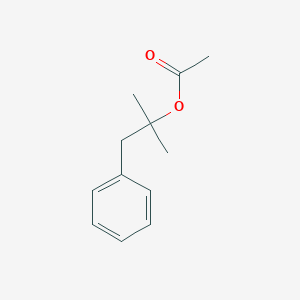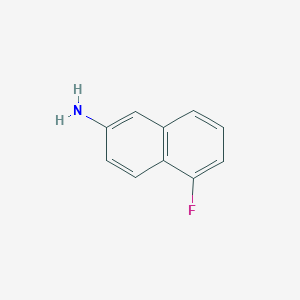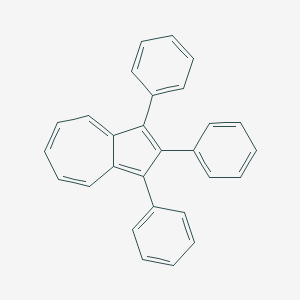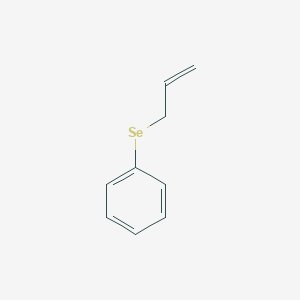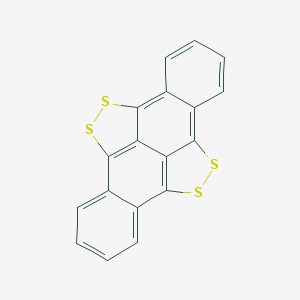
Tetrathianaphthacene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrathianaphthacene, also known as TTN, is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential applications in materials science and electronics. TTN is a highly conjugated molecule that exhibits remarkable electronic properties, including high electron mobility and excellent charge transport. In recent years, TTN has gained increasing attention from researchers due to its unique chemical structure and promising applications in various fields.
作用机制
The mechanism of action of Tetrathianaphthacene is still not fully understood, but it is believed to involve the interaction of Tetrathianaphthacene with other molecules and the transfer of electrons between them. Tetrathianaphthacene is a highly conjugated molecule that can easily donate or accept electrons, making it a promising candidate for use in electronic devices.
生化和生理效应
There is limited research on the biochemical and physiological effects of Tetrathianaphthacene. However, some studies have suggested that Tetrathianaphthacene may have antioxidant and anti-inflammatory properties, making it a potential candidate for use in biomedical applications.
实验室实验的优点和局限性
The advantages of using Tetrathianaphthacene in lab experiments include its excellent charge transport properties, its high electron mobility, and its potential applications in various fields. However, the limitations of using Tetrathianaphthacene include its complex synthesis process, its high cost, and its limited solubility in common solvents.
未来方向
There are several future directions for research on Tetrathianaphthacene. One area of interest is the development of new synthesis methods for Tetrathianaphthacene that are more efficient and cost-effective. Another area of interest is the investigation of Tetrathianaphthacene's potential applications in biomedical research, including its potential use as an antioxidant or anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of Tetrathianaphthacene and its interactions with other molecules.
合成方法
The synthesis of Tetrathianaphthacene is a complex process that involves several steps. One of the most common methods for synthesizing Tetrathianaphthacene is through the reaction of 1,4-dithiin with 1,4-dibromonaphthalene. This reaction produces a dimeric intermediate, which can be converted into Tetrathianaphthacene through a series of chemical reactions. Other methods for synthesizing Tetrathianaphthacene include the use of palladium-catalyzed coupling reactions and the use of radical reactions.
科学研究应用
Tetrathianaphthacene has been extensively studied for its potential applications in various fields, including materials science, electronics, and optoelectronics. Tetrathianaphthacene exhibits excellent charge transport properties, making it a promising candidate for use in electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Tetrathianaphthacene has also been investigated for its potential use in sensors, catalysis, and biomedical applications.
属性
CAS 编号 |
193-44-2 |
|---|---|
产品名称 |
Tetrathianaphthacene |
分子式 |
C18H8S4 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
9,10,19,20-tetrathiahexacyclo[9.9.2.02,7.08,22.012,17.018,21]docosa-1,3,5,7,11(22),12,14,16,18(21)-nonaene |
InChI |
InChI=1S/C18H8S4/c1-2-6-10-9(5-1)15-13-14-16(10)20-22-18(14)12-8-4-3-7-11(12)17(13)21-19-15/h1-8H |
InChI 键 |
JIIYLLUYRFRKMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C5=C2SSC5=C6C=CC=CC6=C4SS3 |
规范 SMILES |
C1=CC=C2C(=C1)C3=C4C5=C2SSC5=C6C=CC=CC6=C4SS3 |
其他 CAS 编号 |
193-44-2 |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



